

Quantum Chemical Blueprint: A Technical Guide to Benzo[d]thiazole-7-carboxylic Acid

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Compound of Interest

Compound Name: Benzo[d]thiazole-7-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for **Benzo[d]thiazole-7-carboxylic acid**, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the theoretical framework, computational methodologies, and expected spectroscopic and electronic properties, offering a virtual roadmap for in-silico analysis. The data presented herein is based on established computational protocols for analogous benzothiazole derivatives.

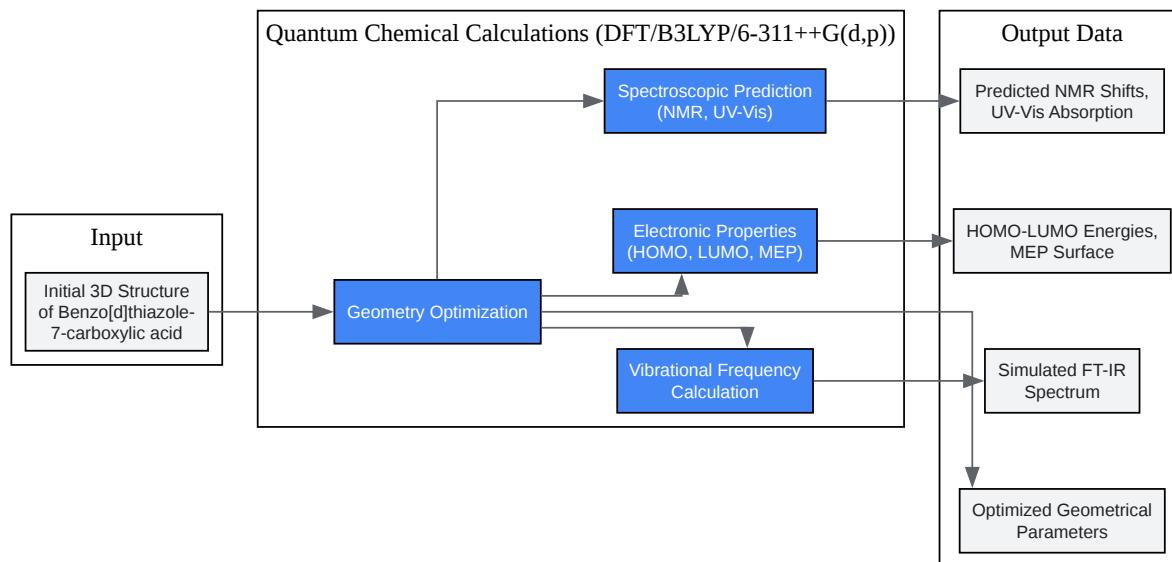
Theoretical Framework: Density Functional Theory (DFT)

Quantum chemical calculations for molecules like **Benzo[d]thiazole-7-carboxylic acid** are predominantly performed using Density Functional Theory (DFT). DFT has proven to be a reliable method for predicting molecular properties with a favorable balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used functional for such studies, often paired with Pople-style basis sets like 6-311++G(d,p) to provide a robust description of the electronic structure.^{[1][2]}

Computational Workflow

The in-silico analysis of **Benzo[d]thiazole-7-carboxylic acid** follows a structured workflow, beginning with geometry optimization and culminating in the prediction of various molecular

properties.



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Figure 1: Computational workflow for the quantum chemical analysis of **Benzo[d]thiazole-7-carboxylic acid**.

Molecular Geometry and Stability

The first step in the computational analysis is to determine the most stable 3D conformation of **Benzo[d]thiazole-7-carboxylic acid**. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[\[3\]](#)

Table 1: Predicted Geometrical Parameters for **Benzo[d]thiazole-7-carboxylic acid**

Parameter	Bond/Angle	Predicted Value (Å or °)
Bond Length	C-S (thiazole)	1.75
C=N (thiazole)	1.32	
C-C (benzene)	1.39 - 1.41	
C=O (carboxyl)	1.22	
O-H (carboxyl)	0.97	
Bond Angle	C-S-C	89.5
S-C=N	115.2	
C-C-C (benzene)	119.8 - 120.2	
O=C-O (carboxyl)	123.5	
Dihedral Angle	Benzene-Thiazole	~0.0 (planar)

Note: These are representative values based on calculations of similar benzothiazole derivatives and may vary slightly with the specific computational setup.

Spectroscopic Characterization

Quantum chemical calculations are instrumental in predicting and interpreting experimental spectra.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequency calculations allow for the assignment of absorption bands in the experimental FT-IR spectrum. Key vibrational modes for **Benzo[d]thiazole-7-carboxylic acid** are expected to include:

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
Carboxylic Acid	O-H stretch	~3500 (broad)
C=O stretch		~1720
Benzene Ring	C-H stretch	~3100-3000
C=C stretch		~1600-1450
Thiazole Ring	C=N stretch	~1630
C-S stretch		~700

Note: Calculated frequencies are often scaled to better match experimental values.[\[3\]](#)

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the ¹H and ¹³C NMR chemical shifts.[\[4\]](#) These theoretical values are crucial for the structural elucidation of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom	Predicted Chemical Shift (ppm)
¹ H NMR	
Carboxylic Acid (-COOH)	12.0 - 13.0
Aromatic Protons	7.5 - 8.5
¹³ C NMR	
Carboxylic Carbon (-COOH)	~170
Aromatic Carbons	110 - 155
C=N (thiazole)	~165

Note: Chemical shifts are relative to a standard (e.g., TMS) and are influenced by the solvent.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) provides insight into the molecule's chemical reactivity and kinetic stability.^[5] A smaller energy gap suggests higher reactivity.^[5]

Table 4: Predicted Electronic Properties

Property	Predicted Value (eV)
HOMO Energy	-6.5 to -7.5
LUMO Energy	-1.5 to -2.5
HOMO-LUMO Energy Gap (ΔE)	4.5 to 5.5

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For **Benzo[d]thiazole-7-carboxylic acid**, the MEP surface would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, highlighting them as sites for nucleophilic attack.

Experimental Protocols

The synthesis and characterization of **Benzo[d]thiazole-7-carboxylic acid** would typically involve the following experimental procedures:

Synthesis

A common synthetic route for benzothiazole derivatives is the condensation reaction between an o-aminothiophenol and a carboxylic acid or its derivative.^[3] For **Benzo[d]thiazole-7-**

carboxylic acid, a plausible route is the Jacobson synthesis.[6]



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Figure 2: A plausible synthetic pathway for **Benzo[d]thiazole-7-carboxylic acid**.

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure and purity.

- FT-IR Spectroscopy: To identify the characteristic functional groups.
- NMR Spectroscopy (^1H and ^{13}C): To elucidate the molecular structure.
- Mass Spectrometry: To determine the molecular weight.
- Melting Point Analysis: To assess the purity of the compound.

Potential Applications in Drug Development

Benzothiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] Quantum chemical calculations, particularly molecular docking studies, can be employed to investigate the potential of **Benzo[d]thiazole-7-carboxylic acid** as an inhibitor of specific biological targets, such as enzymes involved in disease pathways.[4][9]

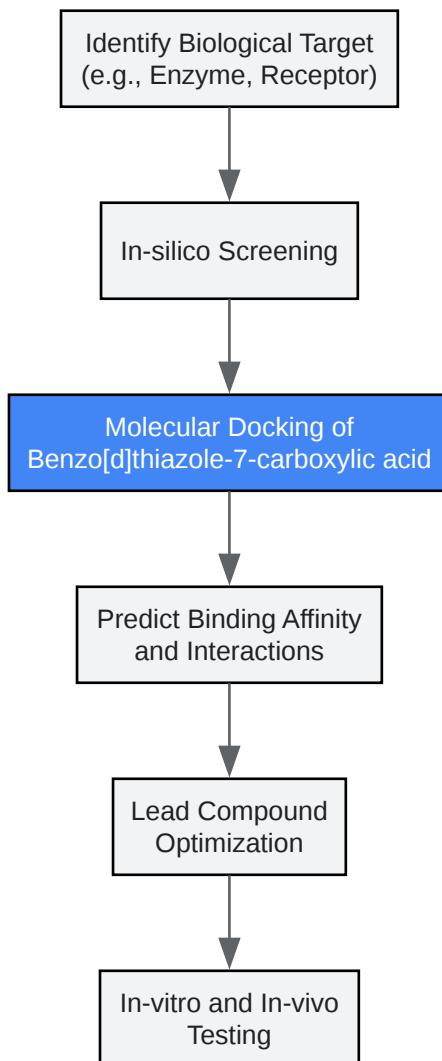
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Figure 3: Logical flow for evaluating the therapeutic potential of **Benzo[d]thiazole-7-carboxylic acid**.

This technical guide provides a foundational understanding of the quantum chemical properties of **Benzo[d]thiazole-7-carboxylic acid**. The theoretical data presented here serves as a valuable resource for guiding experimental research and accelerating the discovery and development of new therapeutic agents and functional materials.

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